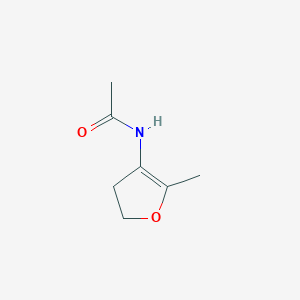
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide typically involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Methylfuran: A precursor in the synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another acetamide derivative with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92115-64-5 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H2,1-2H3,(H,8,9) |
Clé InChI |
BBQYZJGTGRKUBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCO1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


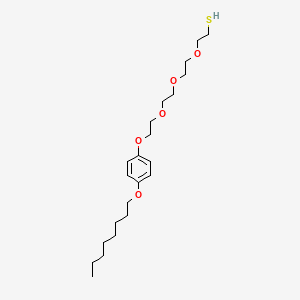
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)

![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)


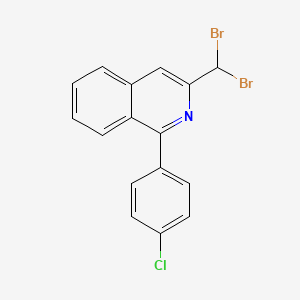
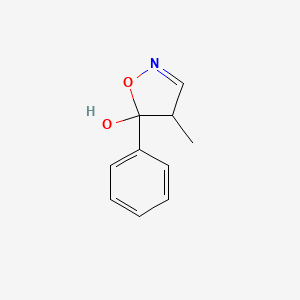
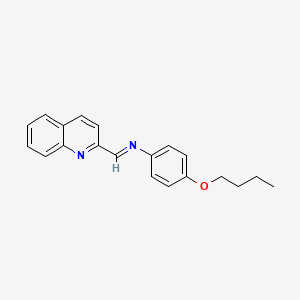


![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
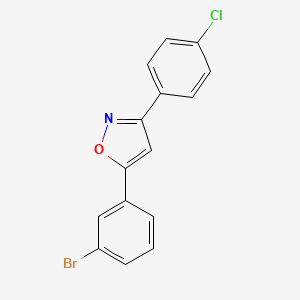
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
